molecular formula C23H23FN4O3S B4462841 4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide

4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide

Cat. No.: B4462841
M. Wt: 454.5 g/mol
InChI Key: UEWKPNKGHUHVDD-UHFFFAOYSA-N
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Description

4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, pyridine, piperazine, and sulfonamide groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridylpiperazine intermediate: This step involves the reaction of 2-chloropyridine with piperazine under basic conditions to form 4-(2-pyridyl)piperazine.

    Introduction of the benzenesulfonamide group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the pyridylpiperazine moiety may interact with enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide
  • 4-bromo-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide
  • 4-methyl-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide

Uniqueness

4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c24-20-8-10-21(11-9-20)32(30,31)26-17-18-4-6-19(7-5-18)23(29)28-15-13-27(14-16-28)22-3-1-2-12-25-22/h1-12,26H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKPNKGHUHVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide
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4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide
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4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide
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4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide
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4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide
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4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide

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